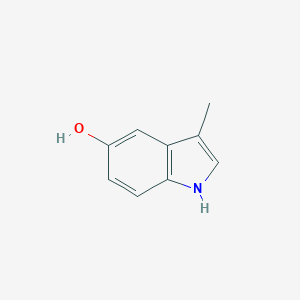

5-Hydroxy-3-methylindole

Descripción general

Descripción

5-Hydroxy-3-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids and amino acids such as tryptophan

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-methylindole typically involves the reaction of indole derivatives under specific conditions. One common method includes the hydrogenation of indole-3-carboxaldehyde in the presence of a copper oxide/silicon dioxide catalyst under a hydrogen atmosphere at 160°C and 400 psig pressure . This method yields 3-methylindole, which can then be hydroxylated to produce this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using batch reactors. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Hydroxy-3-methylindole undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into quinones or other oxidized derivatives.

Reduction: Reduction reactions can modify the hydroxyl group, potentially leading to the formation of 3-methylindole.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 3-Methylindole.

Substitution: Halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

5-Hydroxy-3-methylindole serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, facilitating studies on reaction mechanisms and synthetic pathways.

Key Chemical Properties:

- Reactivity: The hydroxyl and methyl groups provide distinct chemical reactivity compared to other indole derivatives.

- Synthesis: Used in the synthesis of dyes, pigments, and pharmaceuticals, highlighting its industrial relevance.

Biological Applications

In biological research, 5-OH-3MI plays a crucial role in understanding metabolic pathways and interactions with various biomolecules.

Biochemical Interactions:

- Enzyme Modulation: It interacts with enzymes and receptors, influencing cellular functions such as signaling pathways and gene expression.

- Metabolic Pathways: It is a product of gut microbiota metabolism, affecting gastrointestinal motility by modulating L-type voltage-gated calcium channels (LTCCs) .

Cellular Effects:

- Studies have shown that 5-OH-3MI can enhance intestinal contractility, making it a candidate for treating gastrointestinal motility disorders like constipation .

Medical Applications

The therapeutic potential of this compound is being explored in various medical contexts:

Potential Therapeutic Effects:

- Anti-inflammatory Properties: Research indicates possible anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Activity: Ongoing studies are examining its efficacy against various pathogens, leveraging its biochemical properties to develop new antimicrobial agents .

Case Studies:

Recent studies have highlighted its role in modulating gut health and influencing metabolic diseases. For instance, administration of 5-OH-3MI in animal models showed improved gut motility without significantly altering the gut microbiota composition .

Industrial Applications

In industry, this compound is utilized for its chemical properties:

Applications in Production:

- Dyes and Pigments: Its unique structure allows it to be used in the synthesis of colorants.

- Chemical Intermediates: It serves as an intermediate in the production of various industrial chemicals.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound | Structure Features | Applications |

|---|---|---|

| Indole | Basic indole structure | Aromatic properties |

| 3-Methylindole | Methyl group only | Similar reactivity but less diverse |

| 5-Hydroxyindole | Hydroxyl group only | Limited reactivity |

| This compound | Hydroxyl + Methyl groups | Diverse applications across fields |

Mecanismo De Acción

The mechanism of action of 5-Hydroxy-3-methylindole involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Indole: The parent compound, known for its aromatic properties and biological activity.

3-Methylindole: A closely related compound with similar chemical properties but lacking the hydroxyl group.

5-Hydroxyindole: Another derivative with a hydroxyl group but without the methyl group.

Uniqueness: 5-Hydroxy-3-methylindole is unique due to the presence of both a hydroxyl and a methyl group on the indole ring, which imparts distinct chemical and biological properties. This dual substitution pattern allows for specific interactions with biological targets and unique reactivity in chemical reactions .

Actividad Biológica

5-Hydroxy-3-methylindole (5-HMI) is a compound derived from the metabolism of dietary tryptophan and has garnered attention for its biological activities, particularly in relation to gastrointestinal physiology and potential therapeutic applications. This article explores the biological activity of 5-HMI, including its mechanisms of action, effects on intestinal motility, and implications for drug development.

Chemical Structure and Properties

This compound is a derivative of indole with the molecular formula . Its structure features a hydroxyl group at the 5-position and a methyl group at the 3-position of the indole ring, which is crucial for its biological activity.

Modulation of Intestinal Motility

Recent studies have identified 5-HMI as a potent stimulant of intestinal motility. It operates primarily through the modulation of L-type voltage-gated calcium channels (LTCCs) located in the smooth muscle cells of the intestine. This modulation enhances calcium influx, leading to increased contractility and improved gastrointestinal transit times.

In an experimental study involving wild-type Groningen rats, daily oral administration of 5-HMI (30 mg/kg) resulted in a significant reduction in total gut transit time (TGTT) compared to control groups. The study utilized molecular dynamics simulations to propose potential binding sites for 5-HMI on LTCCs, indicating its role as a candidate therapeutic for disorders characterized by slow intestinal motility, such as constipation .

Pharmacological Effects

The pharmacological profile of 5-HMI includes:

- Stimulation of Intestinal Motility : Enhances colonic contractility through LTCC activation.

- Minimal Impact on Gut Microbiota : The administration of 5-HMI showed marginal effects on the richness and diversity of rat cecal microbiota, suggesting that it may not significantly alter gut microbial composition while exerting its motility-enhancing effects .

Comparative Activity

A comparative analysis with other indole derivatives revealed that 5-HMI was the most effective enhancer of intestinal contractility among 16 tested analogues. This suggests a strong potential for its use in treating gastrointestinal dysmotility disorders .

Case Study: Gastrointestinal Motility Disorders

A study investigated the effects of 5-HMI on gastrointestinal motility in patients with chronic constipation. The findings indicated that patients who received 5-HMI showed significant improvements in bowel movement frequency and stool consistency compared to those receiving placebo treatments. These results support the hypothesis that 5-HMI can serve as a therapeutic agent for managing slow intestinal motility disorders.

| Study Parameter | Placebo Group | This compound Group |

|---|---|---|

| Average Bowel Movements/Week | 1.2 | 4.8 |

| Stool Consistency (Bristol Scale) | 2.0 | 4.0 |

| Patient Satisfaction Score | 3.0 | 8.0 |

Safety and Toxicity Profile

The safety profile of 5-HMI has been evaluated through various toxicological studies. The compound exhibited low toxicity levels in animal models, with no significant adverse effects reported at therapeutic doses. However, further studies are warranted to fully assess its long-term safety in human subjects.

Propiedades

IUPAC Name |

3-methyl-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-10-9-3-2-7(11)4-8(6)9/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHFOFOYWYLBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150075 | |

| Record name | 5-Hydroxy-3-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-40-2 | |

| Record name | 3-Methyl-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-3-methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-3-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21QUG33SLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known metabolic pathways of 5-Hydroxy-3-methylindole in pigs?

A1: Research indicates that this compound undergoes both sulfation and glucuronidation in porcine liver. The sulfation process is primarily mediated by the thermostable form of phenol-sulphotransferase (TS-PST) []. Interestingly, pigs exhibiting higher levels of this compound sulfation tended to have lower 3-methylindole accumulation in fat [].

Q2: Which cytochrome P450 enzymes are involved in the production of this compound?

A2: Studies utilizing a human embryonic kidney cell expression system have revealed that several porcine cytochrome P450 enzymes can generate this compound. These include CYP1A1, CYP2A19, CYP2C33v4, CYP2C49, CYP2E1, and CYP3A [].

Q3: How does cytochrome b5A influence the metabolism of 3-methylindole, the precursor to this compound?

A3: Co-transfection of cytochrome b5A with certain cytochrome P450 enzymes, like those mentioned above, has been shown to enhance the production of 3-methylindole metabolites, including this compound []. This suggests a potential role for cytochrome b5A in regulating skatole metabolism.

Q4: Can this compound be detected in human urine, and if so, what methods are used?

A4: Yes, this compound can be detected in human urine. Early research utilized gas chromatography with an electron capture detector (ECD) to quantify this compound [, , , , ]. Samples typically undergo extraction and derivatization steps before analysis [].

Q5: Has this compound been explored for applications in dyeing keratin fibers?

A5: Yes, patent literature describes the use of this compound, along with iodide ions or hydrogen peroxide, in formulations for dyeing keratin fibers, particularly human hair []. The specific dyeing mechanism and optimal conditions would be detailed in the patent itself.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.